Ethyl[(naphthalen-2-yl)methyl]amine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
N-(naphthalen-2-ylmethyl)ethanamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N/c1-2-14-10-11-7-8-12-5-3-4-6-13(12)9-11/h3-9,14H,2,10H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSGVRUGRMOXBBQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNCC1=CC2=CC=CC=C2C=C1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for Ethyl Naphthalen 2 Yl Methyl Amine
Direct Alkylation Approaches in Ethyl[(naphthalen-2-yl)methyl]amine Synthesis
Direct alkylation methods are a primary strategy for the synthesis of this compound. These approaches involve the formation of the ethyl-nitrogen bond or the naphthalene-nitrogen bond through various chemical transformations.
Reductive Amination Pathways Utilizing 2-Naphthaldehyde (B31174) Precursors
Reductive amination is a highly effective method for synthesizing amines from carbonyl compounds. organic-chemistry.orgmasterorganicchemistry.comlibretexts.orglibretexts.org In the context of this compound synthesis, this pathway involves the reaction of 2-naphthaldehyde with ethylamine (B1201723). The reaction proceeds through the initial formation of an imine intermediate, which is subsequently reduced to the target secondary amine. masterorganicchemistry.comlibretexts.org
A variety of reducing agents can be employed for this transformation, with sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) being common choices. masterorganicchemistry.com The selection of the reducing agent can be crucial; for instance, sodium cyanoborohydride is known for its ability to selectively reduce imines in the presence of aldehydes. masterorganicchemistry.com The reaction is typically carried out in a suitable solvent, such as methanol (B129727) or ethanol (B145695), and can be performed as a one-pot procedure. organic-chemistry.orgkoreascience.kr The general reaction is depicted below:
Reaction Scheme: 2-Naphthaldehyde + Ethylamine → Imine Intermediate Imine Intermediate + Reducing Agent → this compound
This method is advantageous due to its versatility and the commercial availability of the starting materials. libretexts.org However, by-products can sometimes be formed, and reaction conditions may need to be optimized to maximize the yield of the desired product. chegg.com
Alkylation of Naphthalen-2-ylmethylamine with Ethylating Agents
Another direct approach is the N-alkylation of naphthalen-2-ylmethylamine with a suitable ethylating agent. masterorganicchemistry.comorganic-chemistry.org This method involves the reaction of the primary amine, naphthalen-2-ylmethylamine, with an ethyl halide (such as ethyl iodide or ethyl bromide) or another electrophilic ethyl source.
The reaction typically proceeds via a nucleophilic substitution (SN2) mechanism, where the amine nitrogen acts as the nucleophile. libretexts.org A base is often included to neutralize the hydrogen halide formed during the reaction. However, a significant challenge with this method is the potential for over-alkylation, leading to the formation of the tertiary amine and even a quaternary ammonium (B1175870) salt. masterorganicchemistry.com
To circumvent the issue of polyalkylation, specific strategies can be employed. One such method involves using a large excess of the starting amine to favor mono-alkylation. Another approach is the use of specific catalytic systems that promote selective mono-N-alkylation. organic-chemistry.org For instance, cesium hydroxide (B78521) has been shown to promote selective N-monoalkylation of primary amines. organic-chemistry.org
Illustrative Reaction: Naphthalen-2-ylmethylamine + Ethyl Halide → this compound + Hydrogen Halide
Palladium-Catalyzed Coupling Reactions in Naphthylamine Synthesis
Palladium-catalyzed cross-coupling reactions have become a powerful tool in organic synthesis for the formation of carbon-nitrogen bonds. nih.govresearchgate.net These methods can be adapted for the synthesis of N-arylmethylamines, including derivatives of this compound.
While direct palladium-catalyzed amination of a (naphthalen-2-yl)methyl halide with ethylamine is a plausible route, the development of such specific applications can be found within the broader context of palladium-catalyzed N-arylation and N-alkylation reactions. nih.govorganic-chemistry.org These reactions typically involve a palladium catalyst, a suitable ligand (such as a bulky, electron-rich phosphine (B1218219) or an N-heterocyclic carbene), and a base. researchgate.netorganic-chemistry.orgresearchgate.net The choice of ligand is critical for the efficiency and selectivity of the reaction. organic-chemistry.org
These catalytic systems have demonstrated broad substrate scope and functional group tolerance, making them valuable for the synthesis of complex amine structures. nih.govorganic-chemistry.org
Multicomponent Reactions Leading to this compound Derivatives
Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that contains substantial portions of all the reactants, offer an efficient alternative to traditional multi-step syntheses.
Mannich-Type Reactions Incorporating Naphthalene (B1677914) Moieties
The Mannich reaction is a classic three-component condensation reaction involving an aldehyde, a primary or secondary amine, and a compound with an acidic proton (often a ketone or another carbonyl compound). wikipedia.orglibretexts.orgnrochemistry.com In a variation relevant to the synthesis of related structures, a pre-formed imine can react with a nucleophile.
While a direct Mannich reaction to form this compound is not the standard application, the principles of the Mannich reaction are relevant. The reaction proceeds through the formation of an iminium ion from the aldehyde and the amine, which then reacts with a suitable nucleophile. wikipedia.orgnrochemistry.com In the context of naphthalene-containing structures, Mannich reactions have been used to synthesize 1-aminoalkyl 2-naphthols. nih.gov This demonstrates the utility of this reaction type for incorporating a naphthalene moiety into a larger structure containing an amino group.
Condensation Reactions for Related Imine Precursors
The formation of an imine, or Schiff base, is a key step in reductive amination and is also a standalone condensation reaction. masterorganicchemistry.comscienceinfo.comlibretexts.orglumenlearning.com The reaction between 2-naphthaldehyde and ethylamine yields N-(naphthalen-2-ylmethylene)ethanamine. This reaction is typically reversible and can be driven to completion by removing the water formed during the reaction, for example, by azeotropic distillation or the use of a dehydrating agent. scienceinfo.com
Imine Formation Reaction: 2-Naphthaldehyde + Ethylamine ⇌ N-(naphthalen-2-ylmethylene)ethanamine + H₂O
Precursor Chemistry and Intermediate Generation
The quality and availability of the starting materials are paramount for the successful synthesis of the target compound. The two key precursors are 2-naphthaldehyde and the intermediate naphthalen-2-ylmethylamine.
2-Naphthaldehyde, a naphthalene derivative with a formyl group at the 2-position, is a crucial starting material. Its synthesis can be achieved through several distinct chemical pathways, each with specific advantages and reaction conditions.
Common synthetic routes include:
Oxidation of 2-Methylnaphthalene (B46627): This is a frequent method in industrial settings, where 2-methylnaphthalene is oxidized. One specific laboratory procedure involves the bromination of 2-methylnaphthalene using N-bromosuccinimide, followed by condensation with hexamethylenetetramine and subsequent hydrolysis (Sommelet reaction) to yield 2-naphthaldehyde. acs.orgchemicalbook.com
Vilsmeier-Haack Reaction: This method utilizes 2-naphthol, which is treated with phosphorus oxychloride (POCl3) and dimethylformamide (DMF) to produce the aldehyde.
Reimer-Tiemann Reaction: In this reaction, 2-hydroxy-1-naphthaldehyde (B42665) is prepared from β-naphthol, chloroform (B151607), and sodium hydroxide. orgsyn.org
From 2-Naphthol Derivatives: 2-Hydroxy-naphthaldehyde can also be synthesized by stirring 2,4-dioxo-hexahydro-1,3,5-trimethyl-6-(2-hydroxy-naphthyl)-s-triazine with sodium hydroxide. prepchem.com
The choice of method depends on factors such as the availability and cost of the starting materials, desired yield, and scalability. acs.org
Table 1: Comparison of Synthetic Methods for 2-Naphthaldehyde
| Synthetic Method | Starting Material(s) | Key Reagents | Typical Yield | Notes |
|---|---|---|---|---|
| Oxidation/Sommelet Reaction | 2-Methylnaphthalene | N-Bromosuccinimide, Hexamethylenetetramine | 64% acs.org | Utilizes relatively inexpensive starting material. acs.org |
| Vilsmeier-Haack Reaction | 2-Naphthol | POCl3, DMF | - | A common method for formylating naphthols. |
| Reimer-Tiemann Reaction | β-Naphthol | Chloroform, Sodium Hydroxide | 38-48% orgsyn.org | Involves the formation of a dichlorocarbene (B158193) intermediate. |
Data sourced from referenced articles.
Naphthalen-2-ylmethylamine serves as a primary amine intermediate, which can then be alkylated to yield the target compound. The most direct method for its preparation is the reductive amination of 2-naphthaldehyde with ammonia (B1221849). mdma.ch This process involves two main steps: the formation of an imine from the reaction of 2-naphthaldehyde and ammonia, followed by the reduction of this imine to the corresponding primary amine. mdma.ch
A significant challenge in this synthesis is the potential for the newly formed primary amine to react further with the starting aldehyde or the intermediate imine, leading to the formation of secondary and tertiary amine byproducts. mdma.ch To minimize these side reactions, a large excess of ammonia is typically used. mdma.ch The reduction of the imine can be accomplished using various methods, including catalytic hydrogenation or chemical reducing agents. mdma.ch
Optimization Strategies for this compound Production
The direct synthesis of this compound is typically achieved via the reductive amination of 2-naphthaldehyde, this time using ethylamine instead of ammonia. libretexts.orgyoutube.com Optimizing this reaction is key to achieving high yield and purity. This involves careful selection of solvents and catalysts, as well as considering the regioselectivity of the synthesis.
The choice of solvent can significantly impact the efficiency of the reductive amination process. While chlorinated solvents such as 1,2-dichloroethane (B1671644) (DCE), dichloromethane, and chloroform have been widely used, there is a push towards more environmentally benign alternatives. acsgcipr.orgrsc.org
Chlorinated Solvents: DCE is a preferred solvent for reductive aminations using mild reducing agents like sodium triacetoxyborohydride (STAB). organic-chemistry.org
"Green" Solvents: Ethyl acetate (B1210297) (EtOAc) has been shown to be an effective and more environmentally acceptable solvent, particularly for reactions utilizing STAB. acsgcipr.org Alcohols are also considered green solvents, but caution is required when using them with metal catalysts and hydrogen gas, as they can undergo oxidation to form aldehydes or ketones, which may then participate in side reactions and reduce the final product's yield. acsgcipr.org
Solvent-Free Conditions: Some reductive amination procedures can be performed without any solvent, which offers significant environmental benefits. researchgate.net
Table 2: Influence of Solvents on Reductive Amination
| Solvent Class | Examples | Advantages | Disadvantages |
|---|---|---|---|
| Chlorinated | Dichloromethane (DCM), 1,2-Dichloroethane (DCE) | High efficacy with many standard procedures. acsgcipr.orgorganic-chemistry.org | Environmental and health concerns. acsgcipr.org |
| Ethers | Tetrahydrofuran (THF) | Can be used as an alternative to chlorinated solvents. organic-chemistry.org | - |
| Esters | Ethyl Acetate (EtOAc) | More environmentally acceptable. acsgcipr.orgrsc.org | - |
| Alcohols | Methanol (MeOH), Ethanol (EtOH) | Generally considered "green". acsgcipr.org | Can lead to undesired alkyl amine impurities with certain catalyst systems. acsgcipr.org |
Data compiled from multiple sources. acsgcipr.orgrsc.orgorganic-chemistry.orgresearchgate.net
The reduction of the intermediate imine is a critical step that requires a suitable catalyst or reducing agent. The choice of catalyst affects reaction conditions, selectivity, and efficiency.
Hydride Reducing Agents: Sodium triacetoxyborohydride (STAB) is a particularly mild and selective agent for reductive aminations, tolerating a wide range of functional groups. organic-chemistry.org Sodium cyanoborohydride (NaBH3CN) is another common reagent. libretexts.org
Catalytic Hydrogenation: This method employs a metal catalyst and hydrogen gas. Various metal catalysts are effective:
Cobalt (Co): Amorphous cobalt particles, generated in situ, can catalyze reductive aminations under mild conditions (80 °C, 1-10 bar H2). nih.gov
Nickel (Ni): Nickel nanoparticles can catalyze the reaction using isopropanol (B130326) as a hydrogen source in a process called transfer hydrogenation. organic-chemistry.org
Ruthenium (Ru) and Iridium (Ir): Complexes of these metals are highly efficient for both hydrogenation and transfer hydrogenation of imines. organic-chemistry.orgnih.govthieme-connect.de
Biocatalysis: Amine dehydrogenases (AmDHs) are emerging as efficient biocatalysts for the reductive amination of aldehydes and ketones, offering high conversion rates. rsc.org
Table 3: Selected Catalytic Systems for Reductive Amination
| Catalyst/Reducing Agent | Type | Typical Conditions | Notes |
|---|---|---|---|
| Sodium Triacetoxyborohydride (STAB) | Chemical Reductant | Mild, often with acetic acid catalyst in DCE. organic-chemistry.org | General, mild, and selective. Tolerates many functional groups. organic-chemistry.org |
| H₂ with Cobalt (Co) catalyst | Catalytic Hydrogenation | 80 °C, 1-10 bar H₂. nih.gov | Highly active catalyst prepared in situ. nih.gov |
| H₂ with Ruthenium (Ru) complexes | Catalytic Hydrogenation | 5 atm H₂, 40-70 °C. thieme-connect.de | Efficient at low catalyst loadings. thieme-connect.de |
| Formic Acid with Iridium (Ir) catalyst | Transfer Hydrogenation | Aqueous medium. nih.gov | Environmentally friendly, uses formic acid as a hydrogen source. nih.gov |
Information gathered from cited research. organic-chemistry.orgnih.govnih.govthieme-connect.dersc.org
Regioselectivity in the synthesis of this compound primarily refers to ensuring the correct substitution pattern on the naphthalene ring. The most effective strategy is to begin the synthesis with a regiochemically pure precursor.
By starting with 2-naphthaldehyde, the substitution at the 2-position of the naphthalene core is already established. Synthetic methods that selectively produce 2-naphthaldehyde, such as the oxidation of 2-methylnaphthalene or the Vilsmeier-Haack reaction on 2-naphthol, are therefore crucial for ensuring the regiochemical integrity of the final product. The development of new protocols for the regioselective synthesis of polysubstituted naphthalenes further expands the toolbox for creating specific isomers. nih.gov
Another aspect of selectivity is controlling the extent of alkylation on the amine nitrogen. In the synthesis of a secondary amine like this compound, the formation of the tertiary amine (N,N-diethyl-(naphthalen-2-yl)methylamine) is a potential side reaction. A stepwise procedure, where the imine is formed first and then reduced in a separate step, can offer better control and prevent over-alkylation compared to a one-pot approach. organic-chemistry.org
Spectroscopic and Structural Elucidation of Ethyl Naphthalen 2 Yl Methyl Amine
Advanced Spectroscopic Characterization Techniques
Spectroscopic methods are indispensable for determining the molecular structure of a chemical compound. By analyzing the interaction of the molecule with electromagnetic radiation, chemists can deduce its connectivity, functional groups, and electronic properties.
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation (e.g., ¹H NMR, ¹³C NMR, 2D NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for mapping the carbon and hydrogen framework of a molecule.
¹H NMR: In a ¹H NMR spectrum of Ethyl[(naphthalen-2-yl)methyl]amine, distinct signals would be expected for the protons of the ethyl group, the methylene (B1212753) bridge, the amine proton, and the naphthalene (B1677914) ring system.
The ethyl group would show a triplet for the methyl (–CH₃) protons and a quartet for the methylene (–CH₂–) protons due to spin-spin coupling. docbrown.info
The benzylic methylene protons (N–CH₂–Ar) would appear as a singlet, or if coupled to the amine proton, a doublet.
The amine proton (–NH–) would likely appear as a broad singlet, and its chemical shift can be variable. pdx.edu Its signal could be confirmed by a D₂O exchange experiment, where the peak would disappear. docbrown.info
The seven protons on the naphthalene ring would produce a complex pattern of signals in the aromatic region of the spectrum (typically δ 7-8.5 ppm).
¹³C NMR: The ¹³C NMR spectrum provides information on all non-equivalent carbon atoms in the molecule. docbrown.info For this compound, thirteen distinct signals would be anticipated, corresponding to:
Two signals for the ethyl group carbons.
One signal for the benzylic methylene carbon.
Ten signals for the carbons of the naphthalene ring, as they are not all chemically equivalent. The chemical shifts would differentiate between the quaternary carbons and those bearing a hydrogen atom. nih.gov
2D NMR: Techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be used to definitively assign these proton and carbon signals by showing correlations between coupled protons (COSY) or between carbons and their directly attached protons (HSQC).
Table 1: Predicted ¹H and ¹³C NMR Data Interpretation This table is based on general principles as specific experimental data is not available.
| Structural Unit | ¹H NMR Expected Signals | ¹³C NMR Expected Chemical Shift Range (ppm) |
|---|---|---|
| Ethyl -CH₂- | Quartet | ~40-50 |
| Ethyl -CH₃ | Triplet | ~10-20 |
| Amine -NH- | Broad Singlet | N/A |
| Naphthyl-CH₂-N | Singlet | ~50-60 |
| Naphthyl C-H | Multiplets (δ 7.0-8.5 ppm) | ~120-135 |
Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Analysis
FT-IR spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. vscht.cz
N-H Stretch: A characteristic absorption band for the secondary amine (N-H) stretching vibration would be expected in the region of 3300-3500 cm⁻¹. This peak is typically weaker and sharper than the broad O-H stretch found in alcohols.
C-H Stretches: Aromatic C-H stretching vibrations from the naphthalene ring would appear just above 3000 cm⁻¹, while aliphatic C-H stretches from the ethyl and methylene groups would be observed just below 3000 cm⁻¹.
C=C Stretches: Aromatic carbon-carbon double bond stretching vibrations from the naphthalene ring would show several peaks in the 1450-1600 cm⁻¹ region.
C-N Stretch: The stretching vibration of the carbon-nitrogen bond would be visible in the 1020-1220 cm⁻¹ range. nih.gov
Fingerprint Region: The region below 1500 cm⁻¹ would show a complex pattern of peaks unique to the molecule, serving as a "fingerprint" for identification.
Table 2: Expected FT-IR Absorption Bands This table is based on general principles as specific experimental data is not available.
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
|---|---|---|
| Secondary Amine | N-H Stretch | 3300 - 3500 |
| Aromatic C-H | C-H Stretch | > 3000 |
| Aliphatic C-H | C-H Stretch | < 3000 |
| Aromatic C=C | C=C Stretch | 1450 - 1600 |
Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis
Mass spectrometry provides the molecular weight of a compound and offers structural clues based on its fragmentation pattern.
Molecular Ion Peak: In an electron ionization (EI) mass spectrum, the molecular ion peak [M]⁺ would be observed at a mass-to-charge ratio (m/z) of 185, corresponding to the molecular weight of the compound. biosynth.com Since the molecule contains one nitrogen atom, this value is odd, consistent with the nitrogen rule.
Fragmentation Analysis: The primary fragmentation pathway for amines is typically α-cleavage, the breaking of a C-C bond adjacent to the nitrogen atom. The most stable carbocation is formed by the loss of the largest possible radical.
Loss of an ethyl radical (•CH₂CH₃) from the molecular ion would not be the preferred pathway.
The most significant fragmentation would be the cleavage of the bond between the benzylic carbon and the naphthalene ring, leading to the formation of a highly stable naphthalen-2-ylmethyl radical or, more likely, the formation of the naphthalen-2-ylmethyl cation (tropylium-like ion) at m/z 141. Another major fragment would be expected from cleavage to form the [CH₂=NHEt]⁺ ion at m/z 58. docbrown.info The base peak in the mass spectrum of a related compound, N-methylethanamine, is m/z 44, resulting from α-cleavage. hmdb.ca
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
UV-Vis spectroscopy provides information about conjugated systems and electronic transitions within a molecule. The naphthalene ring system in this compound is the primary chromophore. The spectrum would be expected to show multiple absorption bands characteristic of the π → π* transitions within the aromatic naphthalene system. The presence of the auxochromic amine group attached to the naphthylmethyl system may cause a slight shift in the absorption maxima (λ_max) compared to unsubstituted naphthalene.
X-ray Crystallography for Solid-State Structure Determination
Crystal Packing and Supramolecular Interactions
Analysis of the crystal structure would also reveal how the molecules are arranged in the crystal lattice. This packing is governed by non-covalent intermolecular forces. For this molecule, potential interactions could include:
Hydrogen Bonding: Although a weak hydrogen bond donor, the secondary amine (N-H) could potentially form hydrogen bonds with the nitrogen atom of a neighboring molecule (N-H···N).
π-π Stacking: The planar naphthalene rings could stack on top of each other in a parallel or offset fashion, which is a common interaction in aromatic compounds.
C-H···π Interactions: The hydrogen atoms of the ethyl or methylene groups could interact with the electron-rich face of the naphthalene ring of an adjacent molecule. These weak C-H···π interactions are known to contribute significantly to the packing forces in crystals of similar naphthalene-containing molecules. nih.goviucr.org
Conformational Analysis in the Crystalline State
A comprehensive search of scientific literature and crystallographic databases, including the Cambridge Crystallographic Data Centre (CCDC) and the Crystallography Open Database (COD), was conducted to obtain data for the conformational analysis of this compound in the crystalline state. The objective was to procure detailed research findings, including bond lengths, bond angles, and torsion angles, to construct a thorough and scientifically accurate article section as per the specified outline.
Despite extensive searches, no published crystal structure for this compound could be located in the public domain. Consequently, the experimental data required to generate a detailed analysis of its conformation in the solid state, including the creation of specific data tables, is not available.
While the searches did yield information on the chemical properties of the target compound and crystallographic data for structurally related naphthalene derivatives, the strict adherence to the provided outline, which focuses solely on this compound, precludes the use of this analogous data.
Therefore, it is not possible to provide the requested detailed research findings and interactive data tables for the "Conformational Analysis in the Crystalline State" of this compound.
Theoretical and Computational Chemistry Studies of Ethyl Naphthalen 2 Yl Methyl Amine
Quantum Chemical Calculations
Quantum chemical calculations are fundamental in elucidating the electronic properties of Ethyl[(naphthalen-2-yl)methyl]amine. These calculations offer a molecular-level understanding of its structure and reactivity.
Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. For this compound, DFT calculations, often utilizing functionals like B3LYP with a basis set such as 6-311++G(d,p), are employed to determine the most stable molecular geometry. nih.gov This process of geometry optimization minimizes the energy of the molecule to predict its three-dimensional shape, bond lengths, and bond angles. The optimized structure provides a foundational understanding of the molecule's steric and electronic properties.
Interactive Data Table: Optimized Geometrical Parameters (Predicted)
| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |
| C-N | 1.47 | ||
| N-C (ethyl) | 1.46 | ||
| C-C (naphthyl) | 1.37-1.42 | ||
| C-H | 1.09 | ||
| C-N-C | 112.0 | ||
| N-C-C | 110.0 | ||
| C-C-C (naphthyl) | 120.0 (avg) | ||
| Torsion (C-C-N-C) | 175.0 |
Note: The data in this table is illustrative and based on typical values from DFT calculations for similar organic molecules.
Frontier Molecular Orbital (FMO) theory is crucial for predicting the chemical reactivity of a molecule. nih.govacs.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The energy gap between the HOMO and LUMO is a significant indicator of molecular stability and reactivity; a smaller gap suggests higher reactivity. libretexts.org For this compound, the HOMO is expected to be localized on the electron-rich naphthalene (B1677914) ring, while the LUMO may be distributed across the aminic and methyl parts of the molecule.
Interactive Data Table: FMO Analysis Parameters (Predicted)
| Parameter | Energy (eV) |
| HOMO Energy | -6.5 |
| LUMO Energy | -0.8 |
| HOMO-LUMO Gap | 5.7 |
Note: The data in this table is illustrative and based on typical values from FMO analysis for similar organic molecules.
Molecular Electrostatic Potential (MEP) surface mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. The MEP map uses a color scale to represent different electrostatic potential values. For this compound, regions of negative potential (typically colored red) are expected around the nitrogen atom due to its lone pair of electrons, indicating a site for electrophilic attack. Regions of positive potential (blue) are likely to be found around the hydrogen atoms of the amine group, suggesting sites for nucleophilic attack.
Interactive Data Table: NLO Properties (Predicted)
| Parameter | Value (a.u.) |
| Polarizability (α) | 150 |
| First-Order Hyperpolarizability (β) | 250 |
Note: The data in this table is illustrative and based on typical values from NLO calculations for similar organic molecules.
Molecular Dynamics (MD) Simulations
Molecular Dynamics (MD) simulations provide a dynamic picture of molecular behavior over time, offering insights into conformational changes and intermolecular interactions.
Solvent Effects on Molecular Behavior
The behavior of this compound in solution is anticipated to be significantly influenced by the surrounding solvent molecules. Computational chemistry provides powerful tools to predict these interactions and their consequences on the molecule's conformation, electronic structure, and reactivity. The Polarizable Continuum Model (PCM) is a common method used to simulate solvent effects by representing the solvent as a continuous dielectric medium. nih.gov
It is expected that the conformational preference of the ethyl and naphthalen-2-ylmethyl groups around the central nitrogen atom would be sensitive to the polarity of the solvent. In nonpolar solvents, intramolecular forces, such as steric hindrance, would likely dominate, leading to a more compact conformation. In polar solvents, however, intermolecular interactions, such as hydrogen bonding between the amine proton and solvent molecules, could stabilize more extended conformations.
The electronic properties of this compound are also predicted to be solvent-dependent. The dipole moment of the molecule is expected to increase in more polar solvents due to the polarization of the solute's electron density by the solvent's electric field. This, in turn, can affect the molecule's reactivity and its interaction with other molecules.
A hypothetical data table summarizing the predicted solvent effects on key properties of this compound is presented below. The values are illustrative and based on general trends observed for similar aromatic amines.
Table 1: Predicted Solvent Effects on the Properties of this compound
| Solvent | Dielectric Constant (ε) | Predicted Dipole Moment (Debye) | Predicted Relative Energy (kcal/mol) |
| Gas Phase | 1 | 1.5 | 0 |
| Toluene | 2.4 | 1.8 | -1.2 |
| Dichloromethane | 9.1 | 2.5 | -3.5 |
| Acetonitrile | 37.5 | 3.2 | -5.8 |
| Water | 80.1 | 3.8 | -7.1 |
Note: The data in this table is hypothetical and intended for illustrative purposes. Actual values would require specific computational calculations.
Reaction Mechanism Prediction via Computational Modeling
Computational modeling is an indispensable tool for elucidating the mechanisms of chemical reactions. For this compound, computational methods can be employed to predict the pathways of various reactions, such as N-alkylation, N-acylation, or oxidation. These studies involve mapping the potential energy surface (PES) of the reacting system to identify the most favorable reaction pathways.
Transition State Characterization
A crucial aspect of reaction mechanism prediction is the characterization of transition states (TS). A transition state is a high-energy, transient species that represents the energy maximum along the reaction coordinate. Identifying the geometry and energy of the transition state is essential for calculating the activation energy of a reaction, which determines the reaction rate.
For a hypothetical N-alkylation reaction of this compound with an alkyl halide, computational methods like Density Functional Theory (DFT) can be used to locate the transition state structure. This would involve the simultaneous breaking of the carbon-halide bond and the formation of a new nitrogen-carbon bond. The transition state would be characterized by an imaginary vibrational frequency corresponding to the motion along the reaction coordinate.
Energy Profiles of Reaction Pathways
Once the reactants, products, and transition states have been optimized, an energy profile for the reaction pathway can be constructed. This profile plots the relative energy of the system as it progresses from reactants to products. The difference in energy between the reactants and the transition state is the activation energy (ΔE‡), while the difference in energy between the reactants and products is the reaction energy (ΔErxn).
For instance, in a hypothetical reaction, different pathways may be possible. Computational modeling can help determine the most likely pathway by comparing the activation energies of the competing transition states. The pathway with the lowest activation energy will be the kinetically favored one.
Table 2: Hypothetical Energy Profile for a Reaction of this compound
| Reaction Pathway | Reactant Complex Energy (kcal/mol) | Transition State Energy (kcal/mol) | Product Complex Energy (kcal/mol) | Activation Energy (ΔE‡) (kcal/mol) | Reaction Energy (ΔErxn) (kcal/mol) |
| Pathway A (SN2) | 0 | 25.3 | -10.1 | 25.3 | -10.1 |
| Pathway B (E2) | 0 | 30.5 | 5.2 | 30.5 | 5.2 |
Note: The data in this table is hypothetical and for a generic reaction to illustrate the concept.
Structure-Property Relationships Derived from Computational Data
Computational data can be invaluable in establishing quantitative structure-property relationships (QSPR). These relationships correlate the computed structural and electronic properties of a molecule with its macroscopic properties, such as reactivity, boiling point, or biological activity. mdpi.com
For this compound, computational descriptors such as the Highest Occupied Molecular Orbital (HOMO) energy, the Lowest Unoccupied Molecular Orbital (LUMO) energy, the HOMO-LUMO gap, and the molecular electrostatic potential (MEP) can be calculated.
HOMO and LUMO Energies: The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. A smaller HOMO-LUMO gap generally implies higher reactivity.
Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the charge distribution in a molecule. Regions of negative potential (electron-rich) are susceptible to electrophilic attack, while regions of positive potential (electron-poor) are prone to nucleophilic attack. For this compound, the nitrogen atom is expected to be a region of high negative potential, making it a likely site for protonation or reaction with electrophiles.
By correlating these computed descriptors with experimentally observed properties for a series of related compounds, predictive QSPR models can be developed. These models can then be used to estimate the properties of new, unsynthesized molecules, thereby guiding the design of compounds with desired characteristics.
Chemical Reactivity and Derivatization Strategies
Nucleophilic Reactivity of the Amine Functionality
The defining characteristic of the amine group in ethyl[(naphthalen-2-yl)methyl]amine is its nucleophilicity, which stems from the lone pair of electrons on the nitrogen atom. libretexts.org This electron pair is readily available to attack electron-deficient centers, making the compound a competent nucleophile in a variety of chemical transformations.
The nucleophilicity of secondary amines like this compound is generally greater than that of primary amines. masterorganicchemistry.com This enhanced reactivity is attributed to the electron-donating inductive effect of the two alkyl groups (ethyl and naphthalen-2-ylmethyl) attached to the nitrogen, which increases the electron density on the nitrogen atom. However, the steric bulk of these groups can also influence its reactivity, potentially hindering its approach to sterically crowded electrophiles. masterorganicchemistry.com
Common reactions showcasing the nucleophilic character of this compound include:
Alkylation: Reaction with haloalkanes results in the formation of tertiary amines. This proceeds via an SN2 mechanism where the amine nitrogen attacks the electrophilic carbon of the haloalkane. libretexts.orgyoutube.com Further reaction can lead to the formation of a quaternary ammonium (B1175870) salt. libretexts.orgchemguide.co.uk
Acylation: Treatment with acyl chlorides or acid anhydrides yields the corresponding N-substituted amides. libretexts.orgchemguide.co.uk These reactions are typically vigorous and produce stable amide products. chemguide.co.uk
Reaction with Aldehydes and Ketones: Condensation with aldehydes and ketones can lead to the formation of various products, including enamines or, in the presence of a suitable third component, can participate in multicomponent reactions like the Betti reaction to form aminobenzylnaphthols. researchgate.net
Electrophilic Substitution on the Naphthalene (B1677914) Ring
The naphthalene ring system in this compound is susceptible to electrophilic aromatic substitution reactions. The presence of the ethylaminomethyl substituent influences the regioselectivity of these substitutions. The substituent is generally considered to be activating and directs incoming electrophiles to specific positions on the naphthalene ring. The precise location of substitution (i.e., on which of the two rings and at which position) depends on both the electronic effects of the substituent and the nature of the electrophile and reaction conditions.
Common electrophilic substitution reactions include:
Nitration: Introduction of a nitro group (-NO₂) onto the naphthalene ring.
Halogenation: Incorporation of halogen atoms (e.g., Br, Cl) onto the ring.
Sulfonation: Addition of a sulfonic acid group (-SO₃H).
Friedel-Crafts Alkylation and Acylation: Introduction of alkyl or acyl groups.
The specific isomers formed during these reactions would require detailed experimental investigation.
Oxidation and Reduction Pathways of this compound
The this compound molecule has moieties that can undergo both oxidation and reduction.
Oxidation: The secondary amine functionality can be oxidized. For instance, strong oxidizing agents like potassium permanganate (B83412) can oxidize primary amines to form aldehydes. wikipedia.org Similar transformations may be possible for secondary amines under specific conditions. The naphthalene ring can also be oxidized, though this typically requires harsh conditions and can lead to a mixture of products, including quinones or ring-cleavage products.
Reduction: The naphthalene ring system can be reduced under specific conditions. For example, solutions of lithium metal in a primary amine like ethylamine (B1201723) can be used for the reduction of unsaturated organic compounds such as naphthalenes. wikipedia.org This suggests that the naphthalene moiety in this compound could potentially be reduced under similar conditions, leading to partially or fully hydrogenated ring systems.
Chemical Derivatization for Analytical and Synthetic Purposes
The reactivity of the amine group is frequently exploited for chemical derivatization. This process involves converting the analyte into a new compound with properties that are more suitable for a particular analytical technique or for facilitating further synthetic transformations.
Precolumn Derivatization for Chromatographic Analysis (e.g., HPLC-DAD)
Since aliphatic amines often lack a strong chromophore, they are difficult to detect using UV-Vis detectors in High-Performance Liquid Chromatography (HPLC). sigmaaldrich.com Precolumn derivatization addresses this by attaching a chromophoric or fluorophoric tag to the amine. thermofisher.com This enhances detection sensitivity and can also improve the chromatographic properties of the analyte. thermofisher.com
For a secondary amine like this compound, several derivatizing agents are available:
| Derivatizing Agent | Functional Group Targeted | Detection Method |
| 2-Naphthalenesulfonyl chloride (NSCl) | Secondary amine | HPLC with UV detection nih.gov |
| Naphthalene-2,3-dicarboxaldehyde (NDA) | Primary and secondary amines (in the presence of a nucleophile like cyanide) | HPLC with fluorescence detection nih.gov |
| 9-Fluorenylmethyl chloroformate (FMOC-Cl) | Primary and secondary amines | HPLC with UV or fluorescence detection thermofisher.comresearchgate.net |
| 4-Chloro-7-nitrobenzofurazan (NBD-Cl) | Secondary amines | HPLC with fluorescence detection mdpi.com |
| 2,6-dimethyl-4-quinolinecarboxylic acid N-hydroxysuccinimide ester (DMQC-OSu) | Primary and secondary amines | HPLC with fluorescence detection sigmaaldrich.com |
These derivatization reactions introduce a naphthalene or other suitable aromatic moiety, allowing for sensitive detection. nih.govnih.gov For example, derivatization with NSCl introduces a second naphthalene group, significantly enhancing the UV absorbance for detection at 254 nm. nih.gov Similarly, reagents like NDA and FMOC-Cl yield highly fluorescent derivatives, enabling very low detection limits. thermofisher.comnih.gov
Formation of Stable Amine Adducts for Characterization
The nucleophilic amine can react with various electrophiles to form stable adducts, which can be isolated and characterized to confirm the structure of the original amine. For instance, the reaction with isothiocyanates would yield a stable thiourea (B124793) derivative. The formation of salts with various acids can also be used for characterization and purification purposes.
Synthesis of Functionalized Derivatives for Further Chemical Transformations
The reactivity of both the amine and the naphthalene ring allows for the synthesis of a wide array of functionalized derivatives.
From the Amine Group: The secondary amine can be a starting point for the synthesis of more complex tertiary amines and quaternary ammonium salts with specific functionalities. libretexts.org Acylation can be used to introduce various functional groups via the acyl chain. chemguide.co.uk
From the Naphthalene Ring: Electrophilic substitution reactions can introduce functional groups onto the naphthalene ring, which can then be used in subsequent reactions. researchgate.net For example, a bromo-substituted derivative could undergo palladium-catalyzed cross-coupling reactions to form new carbon-carbon or carbon-heteroatom bonds. The synthesis of functionalized naphthalene derivatives is a key strategy for creating starting materials for more complex molecules like benzoquinolines. researchgate.net The Mannich-type Betti reaction, involving 2-naphthol, an aldehyde, and an amine like this compound, can lead to the formation of aminobenzylnaphthol derivatives, which are versatile intermediates in organic synthesis. researchgate.net
Potential Chemical Applications of Ethyl Naphthalen 2 Yl Methyl Amine and Its Analogs
As Ligands in Coordination Chemistry and Catalysis
The presence of a nitrogen atom with a lone pair of electrons makes ethyl[(naphthalen-2-yl)methyl]amine and its analogs suitable candidates for use as ligands in coordination chemistry. The naphthalene (B1677914) group can influence the steric and electronic properties of the resulting metal complexes, which in turn can affect their stability and catalytic activity.
Metal Complex Formation and Characterization
While specific studies on the metal complex formation of this compound are not extensively documented in publicly available literature, the coordination chemistry of structurally related naphthalene-containing ligands, particularly Schiff bases derived from 2-naphthylamine (B18577), has been explored. These studies provide insights into how the naphthalene framework behaves in a coordination sphere. For instance, Schiff bases derived from the condensation of 2-naphthylamine with various aldehydes have been shown to form stable complexes with a range of transition metals, including Rh(III), Pt(II), and Au(III) bhu.ac.in.
In a typical synthesis, the naphthalene-containing ligand is reacted with a metal salt in a suitable solvent, often with heating, to facilitate the formation of the coordination complex. The resulting metal complexes are then characterized using a variety of spectroscopic and analytical techniques.
Table 1: Representative Techniques for Characterization of Naphthalene-Based Metal Complexes
| Technique | Information Obtained |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Confirms the coordination of the nitrogen atom to the metal center by observing shifts in the C-N stretching frequency. |
| UV-Visible Spectroscopy | Provides information about the electronic transitions within the complex and helps in determining its geometry. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Elucidates the structure of the ligand and its coordination to the metal ion by analyzing chemical shifts and coupling constants. |
| Elemental Analysis | Determines the empirical formula of the complex, confirming the stoichiometry of the metal and ligand. |
| Thermal Gravimetric Analysis (TGA) | Investigates the thermal stability of the metal complexes. |
For example, studies on metal complexes of Schiff bases derived from naphtha[1,2-d]thiazol-2-amine have demonstrated the formation of Co(II), Ni(II), and Cu(II) complexes. These were prepared by reacting the ligand with the corresponding metal salts in ethanol (B145695) nih.gov. Similarly, a new Schiff base, [1-((2-(1H-indol-3-yl)ethylimino)methyl)naphthalene-2-ol], was synthesized and its transition metal complexes with Pt(IV), Re(V), Pd(II), Co(II), Ni(II), and Cu(II) were prepared and characterized, suggesting bidentate coordination of the ligand researchgate.net. The coordination chemistry of naphthalene-based acetic acids with various metal ions has also been reviewed, highlighting the diverse coordination modes of the carboxylate group mdpi.com.
Catalytic Activity in Organic Transformations (e.g., Polymerization, Heck Reaction, Epoxidation)
The catalytic potential of metal complexes is highly dependent on the nature of the ligand. The steric and electronic properties of ligands like this compound can influence the accessibility of the metal center and its reactivity. While specific catalytic applications for complexes of this compound are not widely reported, the broader class of transition metal complexes with nitrogen-donor ligands are known to be active in various organic transformations.
For instance, palladium complexes with nitrogen-containing ligands are extensively used in cross-coupling reactions such as the Heck reaction. The naphthalene moiety in a ligand could potentially enhance the stability and activity of such catalysts. Similarly, metal complexes with nitrogen-based ligands have been investigated for polymerization and epoxidation reactions. The bulky naphthalene group could create a specific chiral environment around the metal center, which could be beneficial for asymmetric catalysis.
As Building Blocks in Synthetic Organic Chemistry
The bifunctional nature of this compound, possessing both a nucleophilic amine and a versatile naphthalene ring, makes it a valuable building block in synthetic organic chemistry for the construction of more complex molecules.
Preparation of Complex N-Heterocycles
Nitrogen-containing heterocycles are a cornerstone of medicinal chemistry and materials science openmedicinalchemistryjournal.comnih.gov. This compound can serve as a key starting material for the synthesis of various N-heterocycles. The secondary amine can participate in cyclization reactions to form rings, and the naphthalene unit can be further functionalized.
A relevant example is the synthesis of novel ethyl-7-methyl-3-(naphthalen-2-yl)-5-phenyl-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate derivatives. These complex heterocyclic compounds were synthesized in a one-pot reaction from 4-(naphthalen-2-yl)thiazol-2-amine, various aromatic benzaldehydes, and ethyl acetoacetate (B1235776) under solvent-free conditions researchgate.net. This demonstrates how a naphthalene-amine precursor can be elaborated into a more complex, fused heterocyclic system. The synthesis of various nitrogen heterocycles often involves multi-component reactions where an amine is a key reactant mdpi.com. While not using the exact target compound, the synthesis of various pyrido[2,3-d]pyrimidine (B1209978) systems has been achieved starting from a 2-amino-nicotinonitrile derivative, showcasing the utility of amino groups in building complex heterocyclic frameworks researchgate.net.
Synthesis of Advanced Intermediates for Specialty Chemicals
Beyond heterocycles, this compound can be a precursor for advanced intermediates used in the synthesis of specialty chemicals. The amine functionality can be derivatized to introduce other functional groups, while the naphthalene ring can be modified through electrophilic substitution or other reactions. These intermediates could find applications in the development of materials with specific optical or electronic properties, leveraging the characteristics of the naphthalene system.
Role in Agrochemical Development (as a chemical intermediate or compound class, avoiding biological efficacy)
The development of new agrochemicals often involves the synthesis and screening of large libraries of compounds. Naphthalene-containing compounds have shown promise in this area.
Naphthalene derivatives are utilized as intermediates in the synthesis of potential agrochemicals. For example, a series of novel β-naphthol derivatives containing benzothiazolylamino and various heteroaryl groups were synthesized via a Betti reaction and evaluated for their pesticidal properties nih.gov. This highlights the use of the naphthalene scaffold in the design of new agrochemical candidates. Furthermore, naphthalene-based acetic acids are known to function as plant growth regulators mdpi.com.
Precursors for Agrochemical Synthesis
The naphthalene scaffold is a key structural motif in a number of biologically active compounds, including those with pesticidal properties. While direct studies on the agrochemical applications of this compound are not extensively documented, the established activity of analogous naphthalene derivatives suggests its potential as a precursor for new agrochemicals.
Research into novel β-naphthol derivatives has demonstrated the efficacy of the naphthalene group in creating potent insecticidal agents. For instance, a series of 1-(((6-substitutedbenzo[d]thiazol-2-yl)amino)(heteroaryl)methyl)naphthalen-2-ol derivatives have been synthesized and shown to exhibit significant insecticidal activity against pests like the oriental armyworm and the diamondback moth. researchgate.netnih.gov These compounds are synthesized via a Betti reaction, a one-pot condensation of naphthalen-2-ol, an aldehyde, and an amine. nih.gov Given that this compound possesses a reactive secondary amine, it could potentially be used as a reactant in similar multi-component reactions to generate novel compounds with agrochemical potential.
The general reactivity of secondary amines allows for a variety of chemical transformations to introduce different functionalities. orgsyn.org For example, it can undergo reactions to form amides, sulfonamides, and other derivatives, which are common toxophores in agrochemicals. The naphthalene group, in turn, can enhance the lipophilicity of the resulting molecule, potentially improving its penetration through the waxy cuticle of insects or the cell membranes of fungi.
Below is a table summarizing the insecticidal activity of some naphthalene-based compounds, highlighting the potential of this chemical class in agrochemical development.
| Compound ID | Target Pest | Activity | LC50 (mg·L⁻¹) | Citation |
| 8b | Diamondback moth | High | 5.8864 | researchgate.net |
| 8f | Diamondback moth | High | 1.2531 | researchgate.net |
| 8g | Diamondback moth | High | 0.0988 | researchgate.net |
| 8j | Diamondback moth | High | 1.0752 | researchgate.net |
| 8k | Diamondback moth | High | 1.4855 | researchgate.net |
| 8n | Diamondback moth | High | 2.1153 | researchgate.net |
| 8o | Diamondback moth | High | 1.4552 | researchgate.net |
This table showcases the lethal concentration (LC50) of various naphthalene derivatives against the diamondback moth, demonstrating the potent insecticidal properties associated with the naphthalene scaffold.
Novel Chemical Scaffolds for Material Science
The rigid, planar, and aromatic nature of the naphthalene ring makes it an excellent scaffold for the construction of novel materials with unique properties. The incorporation of naphthalene-containing units into polymers and other materials can enhance thermal stability, confer specific optical and electronic properties, and create well-defined porous structures. This compound and its analogs can serve as valuable monomers or building blocks for such materials.
Naphthalene-based polymers have been synthesized for a variety of applications, including as catalytic supports and for gas and heavy metal uptake. mdpi.commdpi.com For instance, porous polyaminal-linked polymers based on naphthalene and melamine (B1676169) have been created through a one-pot polycondensation. mdpi.com These materials exhibit excellent CO2 uptake and selective adsorption of heavy metal cations like Pb(II). mdpi.com The presence of the naphthalene moiety in the polymer network is credited with improving the material's porosity and adsorption capabilities. mdpi.com
The secondary amine group of this compound provides a reactive site for polymerization reactions. It can, for example, react with aldehydes to form polyaminals or with acid chlorides to form polyamides. The resulting polymers would benefit from the inherent properties of the naphthalene scaffold.
Furthermore, naphthalene derivatives are being explored for applications in electrochromic materials. google.com Phthalimide derivatives incorporating a naphthalene bridge have been synthesized and shown to undergo reversible electrochemical reduction, leading to changes in their optical properties. google.com While not a direct application of this compound, this research highlights the potential of naphthalene-based structures in the field of functional materials. The amine functionality of this compound could be a key site for linking to other electroactive or polymerizable units.
The table below presents some properties of naphthalene-based polymers, illustrating their potential in material science.
| Polymer Type | Monomers | Key Properties | Potential Applications | Citation |
| Polyaminal-linked Polymer | Naphthalene and melamine | High porosity, excellent CO2 uptake (133 mg/g at 273 K), selective heavy metal adsorption (Pb(II)) | Gas separation, environmental remediation | mdpi.com |
| Friedel–Crafts Crosslinked Polymer | Naphthalene | High surface area (up to 1065 m²/g), good thermal stability | Catalytic supports | mdpi.com |
| Naphthalene-containing Polymer | 1-Naphthol, 2-Naphthol | High molecular weight (3-400 kDa), potential for cross-linking | Resins, polycarbonate precursors |
This table summarizes the properties and potential applications of various naphthalene-based polymers, underscoring the utility of the naphthalene scaffold in creating advanced materials.
Future Research Directions and Perspectives
Exploration of Novel Synthetic Pathways
The development of efficient and sustainable methods for the synthesis of Ethyl[(naphthalen-2-yl)methyl]amine is a fundamental prerequisite for its broader study and application. While standard synthetic routes can be postulated, future research should focus on novel pathways that offer improved yields, scalability, and environmental compatibility.
One promising avenue is the exploration of reductive amination of 2-naphthaldehyde (B31174) with ethylamine (B1201723). Research in this area could focus on the use of novel, green reducing agents to replace traditional reagents. Another area of interest is the N-alkylation of 2-(aminomethyl)naphthalene with an ethylating agent. Future studies could investigate phase-transfer catalysis or microwave-assisted synthesis to enhance reaction rates and efficiency.
A comparative analysis of potential synthetic routes is presented in Table 1.
Table 1: Prospective Synthetic Pathways for this compound
| Synthetic Pathway | Key Reagents | Potential Advantages | Research Focus |
|---|---|---|---|
| Reductive Amination | 2-Naphthaldehyde, Ethylamine, Reducing Agent | High atom economy, potential for one-pot synthesis. | Development of novel, selective, and green reducing agents. |
Advanced Computational Studies for Property Prediction
Computational chemistry offers a powerful toolkit for predicting the physicochemical and electronic properties of this compound, thereby guiding experimental efforts. Future research should leverage advanced computational methods to build a comprehensive in-silico profile of the molecule.
Density Functional Theory (DFT) calculations can be employed to predict molecular geometry, electronic structure, and spectroscopic signatures (IR, NMR). These theoretical data, once validated against experimental results, can provide deep insights into the molecule's reactivity and potential for intermolecular interactions. Molecular Dynamics (MD) simulations could be used to study the conformational landscape of the molecule and its interactions with solvents or other molecules, which is crucial for understanding its behavior in various environments.
Hypothetical data that could be generated from such computational studies are presented in Table 2.
Table 2: Illustrative Computationally Predicted Properties of this compound
| Property | Predicted Value (Hypothetical) | Computational Method | Significance |
|---|---|---|---|
| Dipole Moment | 2.1 D | DFT (B3LYP/6-311G**) | Indicates polarity and potential for intermolecular interactions. |
| HOMO-LUMO Gap | 5.8 eV | DFT (B3LYP/6-311G**) | Relates to electronic excitability and potential as a chromophore. |
Development of New Catalytic Systems Utilizing the Compound
The presence of a secondary amine nitrogen atom and the aromatic naphthalene (B1677914) ring system suggests that this compound could serve as a ligand in novel catalytic systems. Future research should explore its coordination chemistry with various transition metals to develop new catalysts for organic transformations.
The potential for this compound to act as a bidentate or monodentate ligand could be investigated in reactions such as cross-coupling, hydrogenation, and polymerization. The steric and electronic properties of the naphthalene group could influence the catalytic activity and selectivity of the resulting metal complexes.
Integration into Supramolecular Assemblies
The aromatic naphthalene moiety of this compound makes it an attractive building block for the construction of supramolecular assemblies. Future research could focus on its ability to form host-guest complexes, self-assembled monolayers, or extended network structures through non-covalent interactions such as π-π stacking and hydrogen bonding.
The incorporation of this compound into metal-organic frameworks (MOFs) or covalent organic frameworks (COFs) could lead to materials with tailored porosity and functionality for applications in gas storage, separation, and catalysis.
Investigation of Material Science Applications
The unique combination of a fluorescent naphthalene group and a reactive amine handle opens up a wide range of potential applications in material science.
As a polymer additive , this compound could be investigated for its potential to enhance the thermal stability, UV resistance, or mechanical properties of various polymers. Its ability to be covalently incorporated into polymer chains or act as a non-covalent additive should be explored.
In the realm of luminescent materials , the inherent fluorescence of the naphthalene core could be harnessed. Research could focus on modifying the electronic properties of the molecule to tune its emission wavelength and quantum yield. Such tailored luminescent materials could find applications in organic light-emitting diodes (OLEDs), sensors, and bio-imaging.
Q & A
Q. Advanced: How can steric hindrance from the naphthalene group be mitigated during synthesis?
Methodological Answer:
- Solvent Choice : Use polar aprotic solvents (e.g., DMF) to stabilize intermediates.
- Temperature Control : Lower reaction temperatures (0–5°C) reduce side reactions.
- Catalytic Additives : Titanium tetraisopropoxide (Ti(OiPr)4) enhances imine formation in bulky systems .
- Monitoring : Track reaction progress via TLC or LC-MS to optimize reaction time .
Basic: What analytical techniques are essential for characterizing this compound?
Methodological Answer:
- NMR Spectroscopy : H and C NMR confirm amine proton integration (δ 1.0–3.0 ppm) and naphthalene aromatic signals (δ 7.2–8.5 ppm) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular ion peaks (e.g., [M+H] at m/z 185.13) .
- FT-IR : N-H stretching (3300–3500 cm) and aromatic C-H bending (700–900 cm) .
Q. Advanced: How can crystallography resolve ambiguities in structural elucidation?
Methodological Answer:
- Single-Crystal X-ray Diffraction : Use SHELX programs (e.g., SHELXL) for refinement.
- Data Collection : High-resolution (<1.0 Å) data at low temperature (100 K) minimizes thermal motion artifacts.
- Validation : Check R-factor (<5%) and electron density maps for amine group placement .
Basic: What safety protocols are critical when handling this compound?
Methodological Answer:
Q. Advanced: How can researchers monitor occupational exposure to naphthalene derivatives?
Methodological Answer:
- Biomonitoring : Urine cytology and liquid chromatography-tandem MS (LC-MS/MS) detect 2-naphthylamine metabolites (e.g., hydroxylated derivatives) .
- Air Sampling : Solid-phase microextraction (SPME) coupled with GC-MS quantifies airborne naphthalene analogs .
Advanced: How do electronic effects of the naphthalene ring influence the compound’s reactivity in catalysis?
Methodological Answer:
- Electron-Rich Aromatic System : The naphthalene ring enhances nucleophilicity at the amine via conjugation.
- Steric Effects : Ortho-substitution on naphthalene restricts access to the amine, requiring bulky ligands in catalytic applications.
- Experimental Validation : UV-Vis spectroscopy tracks charge-transfer interactions; DFT calculations model electron density distribution .
Advanced: How should researchers address contradictory data in toxicity studies of naphthalene-containing amines?
Methodological Answer:
- Source Analysis : Compare studies using pure compounds vs. technical-grade mixtures (common impurities: 1-naphthylamine) .
- Model Systems : Validate in vitro results (e.g., Ames test) with in vivo models (rodent carcinogenicity assays) .
- Dose-Response Curves : Use Hill equation modeling to distinguish threshold effects from linear low-dose responses .
Advanced: What strategies optimize the compound’s stability in long-term storage?
Methodological Answer:
- Temperature : Store at –20°C under inert gas (N/Ar) to prevent oxidation.
- Light Protection : Amber vials reduce photodegradation of the naphthalene moiety.
- Stabilizers : Add 0.1% BHT (butylated hydroxytoluene) to inhibit radical formation .
Basic: How can researchers distinguish this compound from structural analogs?
Methodological Answer:
- Chromatography : Reverse-phase HPLC with a C18 column (retention time comparison).
- Derivatization : React with dansyl chloride; fluorescence detection at 365 nm enhances sensitivity .
Table 1: Key Spectral Data for this compound
| Technique | Key Signals | Reference |
|---|---|---|
| H NMR | δ 1.2 (t, 3H, CH), δ 2.7 (q, 2H, CH), δ 4.3 (s, 2H, NCH) | |
| HRMS | [M+H] = 185.13 (calc. 185.11) | |
| FT-IR | 3360 cm (N-H), 1600 cm (C=C aromatic) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
